![molecular formula C11H14ClNO2 B14870687 Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride](/img/structure/B14870687.png)
Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to a chroman ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the treatment of azetidine with appropriate reagents to induce cyclization and form the spiro compound. For example, the treatment of azetidine with catalytic amounts of gold (Au(PPh3)(NTf2)) in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid can result in the formation of spiro-3-furanone, which can then be further modified to obtain the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Spiro[azetidine-3,2’-chroman]-4’-one hydrochloride
- Spiro[azetidine-3,2’-chroman]-2’-one hydrochloride
- Spiro[azetidine-3,2’-chroman]-5’-ol hydrochloride
Uniqueness
Spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride is unique due to its specific spirocyclic structure and the presence of the hydroxyl group at the 6’ position. This structural feature may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
spiro[3,4-dihydrochromene-2,3'-azetidine]-6-ol;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-9-1-2-10-8(5-9)3-4-11(14-10)6-12-7-11;/h1-2,5,12-13H,3-4,6-7H2;1H |
InChI Key |
MGCBLYHDBYOVKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2)OC3=C1C=C(C=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B14870607.png)
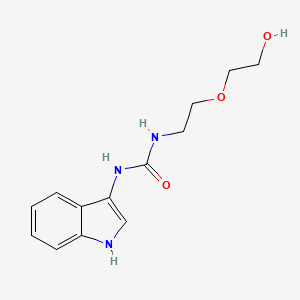
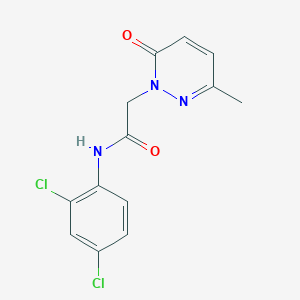
![3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide](/img/structure/B14870625.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14870633.png)
![2-(2-Morpholinoethoxy)benzo[d]thiazol-5-amine](/img/structure/B14870640.png)

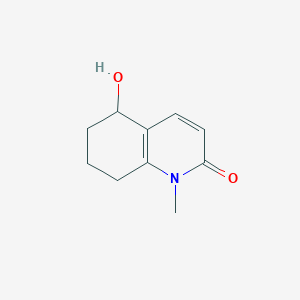
![7-(2-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14870661.png)
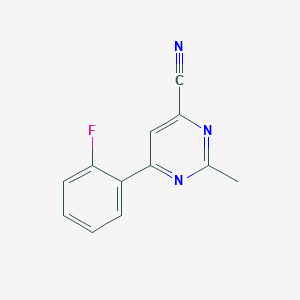
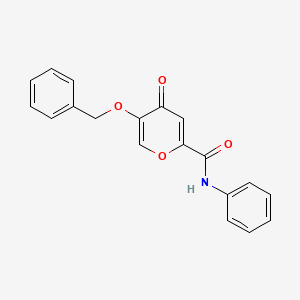
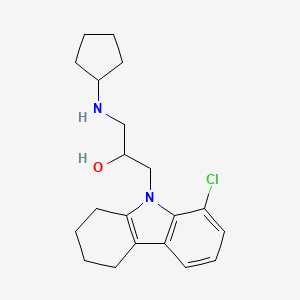
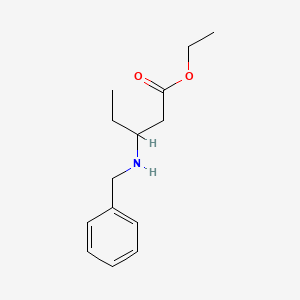
![1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14870721.png)
